5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide
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Overview
Description
5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 4-methylpyridine-2-carboxylic acid.
Coupling Reaction: The 5-fluoroindole is coupled with 4-methylpyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The resulting intermediate is then subjected to amidation with 2-(1H-indol-3-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar with a different substituent at the carboxamide position.
5-Fluoro-1H-indole-2-carboxamide: Lacks the pyridine moiety.
4-Methyl-2-pyridinecarboxamide: Lacks the indole moiety.
Uniqueness
5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide is unique due to the presence of both the indole and pyridine moieties, along with the fluorine atom, which can significantly influence its chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-8-16(21-10-14(11)18)17(22)19-7-6-12-9-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIGXDWSGODTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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